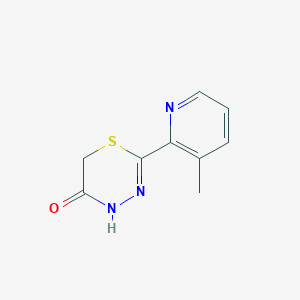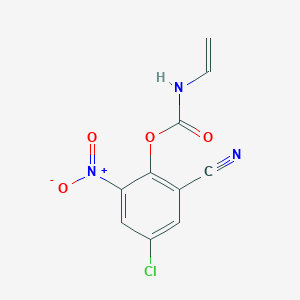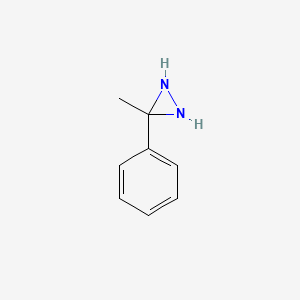![molecular formula C23H30N2 B14396747 1,1'-[Methylenebis(3-methyl-4,1-phenylene)]dipyrrolidine CAS No. 88154-19-2](/img/structure/B14396747.png)
1,1'-[Methylenebis(3-methyl-4,1-phenylene)]dipyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[Methylenebis(3-methyl-4,1-phenylene)]dipyrrolidine is a complex organic compound known for its unique structure and properties. This compound features a methylene bridge connecting two phenylene groups, each substituted with a methyl group and a pyrrolidine ring. Its molecular structure allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Methylenebis(3-methyl-4,1-phenylene)]dipyrrolidine typically involves the reaction of 3-methyl-4,1-phenylenediamine with formaldehyde and pyrrolidine under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to ensure optimal yield. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow reactors are often employed to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-[Methylenebis(3-methyl-4,1-phenylene)]dipyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated derivatives and other substituted phenylene compounds.
Scientific Research Applications
1,1’-[Methylenebis(3-methyl-4,1-phenylene)]dipyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1’-[Methylenebis(3-methyl-4,1-phenylene)]dipyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,1’-(4-Methyl-1,3-phenylene)bis(3-methylurea): Similar in structure but with urea groups instead of pyrrolidine rings.
1,1’-(4-Methyl-1,3-phenylene)bis(3-(3-pyridylmethyl)urea): Contains pyridylmethyl groups instead of pyrrolidine rings.
Uniqueness
1,1’-[Methylenebis(3-methyl-4,1-phenylene)]dipyrrolidine is unique due to its combination of phenylene, methylene, and pyrrolidine groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industrial applications.
Properties
CAS No. |
88154-19-2 |
|---|---|
Molecular Formula |
C23H30N2 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
1-[3-methyl-4-[(2-methyl-4-pyrrolidin-1-ylphenyl)methyl]phenyl]pyrrolidine |
InChI |
InChI=1S/C23H30N2/c1-18-15-22(24-11-3-4-12-24)9-7-20(18)17-21-8-10-23(16-19(21)2)25-13-5-6-14-25/h7-10,15-16H,3-6,11-14,17H2,1-2H3 |
InChI Key |
ZCYBFDXFTQKOOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCC2)CC3=C(C=C(C=C3)N4CCCC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


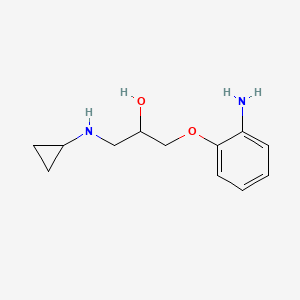
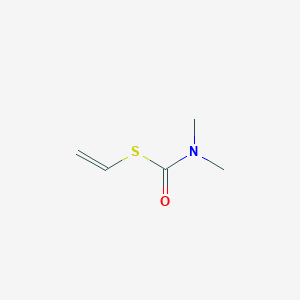
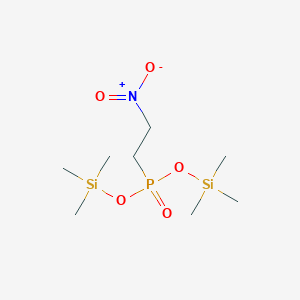
![1-Phenyl-2-[(3-phenylpropyl)sulfanyl]ethan-1-one](/img/structure/B14396689.png)
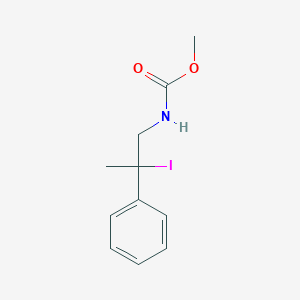
![2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl-5-[(trimethylsilyl)oxy]-](/img/structure/B14396704.png)
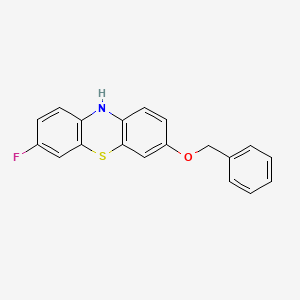
![10-Methyl-10-azabicyclo[4.3.1]decan-8-one](/img/structure/B14396718.png)
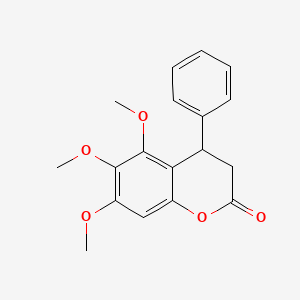
![2-Chloro-N-[(3,4-dichlorophenyl)carbamoyl]-5-fluorobenzamide](/img/structure/B14396725.png)

